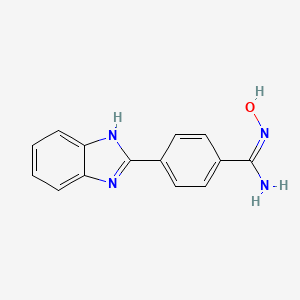![molecular formula C14H19NO10 B12629848 trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate](/img/structure/B12629848.png)
trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently cyclized to form the oxazole and oxazolidine rings. Common reagents used in these reactions include methoxyacetyl chloride , trimethyl orthoformate , and various catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology and Medicine
.
Industry
In industry, this compound could be used in the development of specialty chemicals or advanced materials . Its unique structure may impart desirable properties such as stability or reactivity, making it useful in various industrial applications .
Mecanismo De Acción
The mechanism by which trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate exerts its effects is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The specific molecular pathways involved would depend on the exact nature of these interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Indole Derivatives: These compounds also feature fused ring systems and are studied for their pharmaceutical potential.
Uniqueness
Trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate is unique due to its specific combination of oxazole and oxazolidine rings, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C14H19NO10 |
|---|---|
Peso molecular |
361.30 g/mol |
Nombre IUPAC |
trimethyl 3-(2-methoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate |
InChI |
InChI=1S/C14H19NO10/c1-20-7(16)5-6-9-8(12(17)21-2)11(14(19)23-4)25-15(9)24-10(6)13(18)22-3/h6,8-11H,5H2,1-4H3 |
Clave InChI |
FIJQHCWDUJPIMZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1C2C(C(ON2OC1C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine](/img/structure/B12629767.png)
![[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12629772.png)

![1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one](/img/structure/B12629784.png)
![N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12629789.png)
![methyl 4-[2-methyl-7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]oxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B12629796.png)
![2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B12629797.png)
![9-Methyl-7,8,12-trioxaspiro[5.6]dodecane-9-carbaldehyde](/img/structure/B12629804.png)


![3-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12629811.png)


silane](/img/structure/B12629838.png)
